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molecular formula C10H14FNO B1385775 5-Fluoro-2-isobutoxyaniline CAS No. 640768-04-3

5-Fluoro-2-isobutoxyaniline

Cat. No. B1385775
M. Wt: 183.22 g/mol
InChI Key: MKLQNMDZNBGDRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07384967B2

Procedure details

5-Fluoro-2-(2-methylpropoxy)-4-nitrobenzene (0.83 g, 78%) was prepared from 2-methylpropanol (0.46 ml, 5.0 mmol) and 2,5-difluoro-4-nitrobenzene (0.80 g, 5.0 mmol) following the general procedure G. This was reduced to 5-fluoro-2-(2-methylpropoxy)-aniline (0.58 g, 81%) following general procedure C. 1-(5-Fluoro-2-isobutoxy-phenyl)-3-thiazol-2-yl-urea (220 mg, 72%) was prepared from 5-fluoro-2-(2-methylpropoxy)-aniline (183 mg, 1.0 mmol) and 2-aminothiazole (100 mg, 1.0 mmol) following the general procedure D.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
183 mg
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:5])[CH2:3][OH:4].F[C:7]1[CH:12]=[C:11]([N+:13]([O-:15])=[O:14])[C:10]([F:16])=[CH:9][CH:8]=1.[F:17][C:18]1[CH:19]=[CH:20][C:21]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[C:22]([CH:24]=1)[NH2:23].[NH2:30][C:31]1[S:32][CH:33]=[CH:34][N:35]=1>>[F:16][C:10]1[C:11]([N+:13]([O-:15])=[O:14])=[CH:12][C:7]([O:4][CH2:3][CH:2]([CH3:5])[CH3:1])=[CH:8][CH:9]=1.[F:17][C:18]1[CH:19]=[CH:20][C:21]([O:25][CH2:26][CH:27]([CH3:29])[CH3:28])=[C:22]([NH:23][C:3]([NH:30][C:31]2[S:32][CH:33]=[CH:34][N:35]=2)=[O:4])[CH:24]=1

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
CC(CO)C
Name
Quantity
0.8 g
Type
reactant
Smiles
FC1=CC=C(C(=C1)[N+](=O)[O-])F
Step Two
Name
Quantity
183 mg
Type
reactant
Smiles
FC=1C=CC(=C(N)C1)OCC(C)C
Name
Quantity
100 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.58 g
Type
reactant
Smiles
FC=1C=CC(=C(N)C1)OCC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C(=CC(=CC1)OCC(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.83 g
YIELD: PERCENTYIELD 78%
Name
Type
product
Smiles
FC=1C=CC(=C(C1)NC(=O)NC=1SC=CN1)OCC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 220 mg
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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